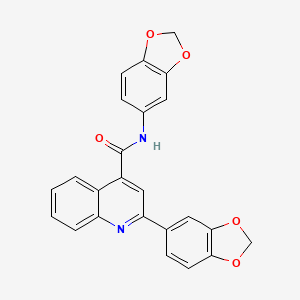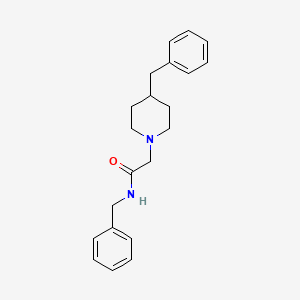![molecular formula C16H15FN2O3S B10970604 N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10970604.png)
N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPROPYL-4-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE is an organic compound known for its unique chemical structure and properties. It is a white or off-white crystalline solid that is soluble in certain organic solvents like dichloromethane and diethyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-4-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE typically involves a multi-step process. Initially, fluorobenzenesulfonic acid is synthesized, which is then reacted with cyclopropylamine to form the desired compound . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques and equipment to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-4-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary but often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-CYCLOPROPYL-4-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-4-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-CYCLOPROPYL-4-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE include:
- N-Cyclopropyl-4-fluorobenzenesulfonamide
- 4-Cyano-N-(2-fluorophenyl)benzamide
Uniqueness
N-CYCLOPROPYL-4-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE stands out due to its unique combination of a cyclopropyl group and a fluorobenzenesulfonamido moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15FN2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(2-fluorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-3-1-2-4-15(14)23(21,22)19-13-7-5-11(6-8-13)16(20)18-12-9-10-12/h1-8,12,19H,9-10H2,(H,18,20) |
InChI Key |
VHJWBCCHEKOPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10970522.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B10970538.png)
![(2E)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10970562.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10970574.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10970576.png)


![N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10970597.png)

![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide](/img/structure/B10970611.png)
![10-[(2-fluorophenyl)carbonyl]-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10970612.png)
![N-(2-bromo-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10970613.png)
![4-methyl-3-(2-methylfuran-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10970617.png)
